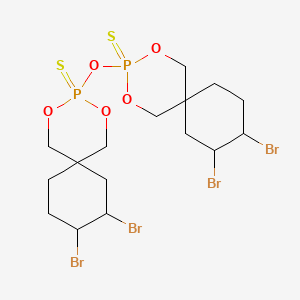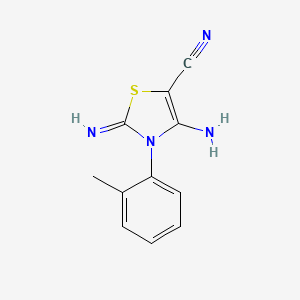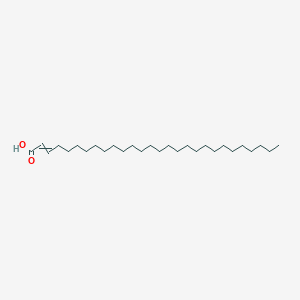
Octacos-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octacos-2-enoic acid is a long-chain unsaturated fatty acid with the molecular formula C28H54O2. It is characterized by the presence of a double bond at the second carbon position from the carboxyl end. This compound is part of the carboxylic acid family, which is known for its wide range of applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octacos-2-enoic acid can be synthesized through several methods, including:
Oxidation of Alkenes: One common method involves the oxidation of long-chain alkenes using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3).
Hydrolysis of Esters: Another method involves the hydrolysis of esters derived from long-chain alcohols and unsaturated fatty acids under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of alkenes or the hydrolysis of esters. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated fatty acids using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3).
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution Reagents: Halogens (e.g., bromine, chlorine) under UV light or heat.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated fatty acids.
Substitution Products: Halogenated fatty acids.
Wissenschaftliche Forschungsanwendungen
Octacos-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in chromatographic analysis.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of lubricants, surfactants, and cosmetics.
Wirkmechanismus
The mechanism of action of octacos-2-enoic acid involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound also targets specific enzymes involved in fatty acid metabolism, influencing pathways such as β-oxidation and lipid synthesis .
Vergleich Mit ähnlichen Verbindungen
Octadecenoic Acid: A shorter chain unsaturated fatty acid with similar properties but different applications.
Eicosenoic Acid: Another long-chain unsaturated fatty acid with distinct biological roles.
Docosenoic Acid: Known for its use in industrial applications similar to octacos-2-enoic acid
Uniqueness: this compound stands out due to its longer carbon chain, which imparts unique physical and chemical properties. This makes it particularly valuable in applications requiring high molecular weight and specific structural characteristics .
Eigenschaften
CAS-Nummer |
59801-91-1 |
|---|---|
Molekularformel |
C28H54O2 |
Molekulargewicht |
422.7 g/mol |
IUPAC-Name |
octacos-2-enoic acid |
InChI |
InChI=1S/C28H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h26-27H,2-25H2,1H3,(H,29,30) |
InChI-Schlüssel |
UISKOSOSWPDCPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


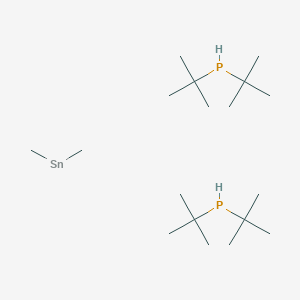
![5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14615703.png)
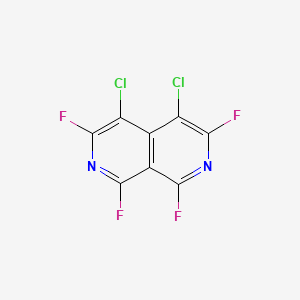
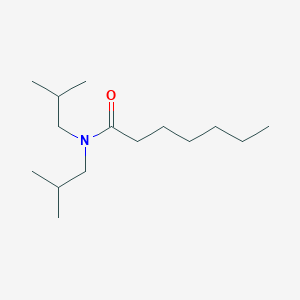
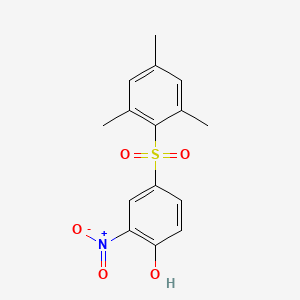
![(2R,3R,4R,5R)-2-(5-carbamoyl-2H-pyridin-1-yl)-5-[[(2R,3R,4R)-3,4-dihydroxy-1-[hydroxy(phosphonooxy)phosphoryl]oxy-5-oxopentan-2-yl]oxymethyl]-4-hydroxyoxolan-3-olate](/img/structure/B14615722.png)
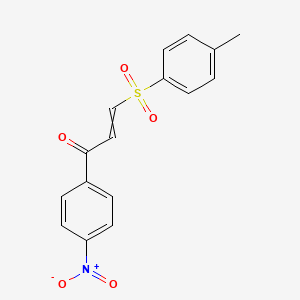
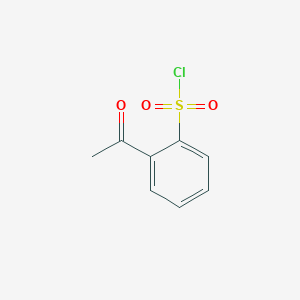
![N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B14615738.png)
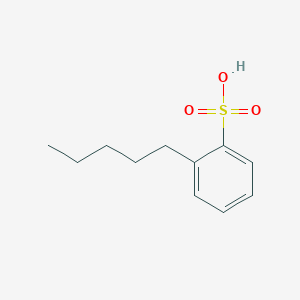
![2-[4-(Propan-2-yl)phenyl]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14615760.png)
![2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14615768.png)
